molecular formula C13H15F3N4O B15113830 2-(4-Cyclopropanecarbonylpiperazin-1-yl)-4-(trifluoromethyl)pyrimidine

2-(4-Cyclopropanecarbonylpiperazin-1-yl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B15113830
M. Wt: 300.28 g/mol
InChI Key: YLTCYRJJOURRAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Cyclopropanecarbonylpiperazin-1-yl)-4-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropane ring, a piperazine ring, and a trifluoromethyl group attached to a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclopropanecarbonylpiperazin-1-yl)-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the Piperazine Ring: The piperazine ring can be attached through nucleophilic substitution reactions, using piperazine and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclopropanecarbonylpiperazin-1-yl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-Cyclopropanecarbonylpiperazin-1-yl)-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Cyclopropanecarbonylpiperazin-1-yl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent cellular responses. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Cyclopropylcarbonylpiperazin-1-yl)-4-(trifluoromethyl)pyrimidine
  • 2-(4-Cyclopropanecarbonylpiperidin-1-yl)-4-(trifluoromethyl)pyrimidine
  • 2-(4-Cyclopropanecarbonylpiperazin-1-yl)-5-(trifluoromethyl)pyrimidine

Uniqueness

2-(4-Cyclopropanecarbonylpiperazin-1-yl)-4-(trifluoromethyl)pyrimidine is unique due to its specific combination of functional groups and structural features. The presence of the cyclopropane ring, piperazine ring, and trifluoromethyl group imparts distinct chemical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H15F3N4O

Molecular Weight

300.28 g/mol

IUPAC Name

cyclopropyl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C13H15F3N4O/c14-13(15,16)10-3-4-17-12(18-10)20-7-5-19(6-8-20)11(21)9-1-2-9/h3-4,9H,1-2,5-8H2

InChI Key

YLTCYRJJOURRAM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F

Origin of Product

United States

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